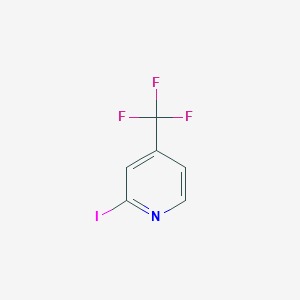

2-Iodo-4-(trifluoromethyl)pyridine

Beschreibung

Significance of Halogenated Trifluoromethylpyridines as Advanced Synthetic Intermediates

Halogenated trifluoromethylpyridines are a class of organic compounds that have become indispensable in the synthesis of agrochemicals, pharmaceuticals, and functional materials. The incorporation of a trifluoromethyl group (-CF3) into a pyridine (B92270) ring can significantly alter the molecule's physical and chemical properties. acs.orgnih.gov This is due to the high electronegativity of fluorine atoms, which can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org

The presence of a halogen atom, such as iodine, further enhances the synthetic utility of these molecules. The carbon-iodine bond is relatively weak and susceptible to a variety of coupling reactions, including the widely used Suzuki-Miyaura coupling, which facilitates the formation of new carbon-carbon bonds. This reactivity allows chemists to introduce a wide array of substituents onto the pyridine core, leading to the construction of diverse and complex molecular architectures.

The strategic combination of a trifluoromethyl group and a halogen on the pyridine scaffold provides a powerful tool for medicinal and agricultural chemists. It allows for the fine-tuning of a molecule's properties to achieve desired biological activity and pharmacokinetic profiles. For instance, many successful pesticides and pharmaceuticals contain the trifluoromethylpyridine moiety, highlighting the importance of this structural motif. acs.orgnih.gov

Overview of Key Academic Research Trajectories for 2-Iodo-4-(trifluoromethyl)pyridine

Academic research on this compound has primarily focused on its synthesis and its application as a building block in the construction of more complex molecules. The compound, with CAS Number 326894-74-0, is a valuable reagent for introducing the 4-(trifluoromethyl)pyridine (B1295354) moiety into various molecular frameworks. bldpharm.commyskinrecipes.comlookchem.com

One key area of investigation involves the development of efficient synthetic routes to this compound itself. One documented method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) with sodium iodide in the presence of acetyl chloride in acetonitrile. lookchem.com

Another significant research trajectory explores the reactivity of this compound in cross-coupling reactions. The carbon-iodine bond at the 2-position of the pyridine ring is a prime site for reactions catalyzed by transition metals, such as palladium or copper. These reactions enable the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, providing access to a wide range of substituted trifluoromethylpyridines. For example, the displacement of the iodide with a trifluoromethyl group using (trifluoromethyl)copper has been successfully applied to other iodopyridines. researchgate.net

Furthermore, research has explored the synthesis of various derivatives of this compound to study structure-activity relationships. By modifying the substituents on the pyridine ring, researchers can investigate how these changes affect the molecule's chemical and biological properties. This includes the synthesis of related compounds such as 2-amino-3-iodo-4-(trifluoromethyl)pyridine (B1409230) and various methoxy-substituted isomers. uni.lu These studies are crucial for the rational design of new compounds with specific functions.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 326894-74-0 bldpharm.comlookchem.com |

| Molecular Formula | C₆H₃F₃IN myskinrecipes.comlookchem.com |

| Molecular Weight | 272.99 g/mol myskinrecipes.comlookchem.com |

| Boiling Point | 35-37 °C (at 6 Torr) lookchem.com |

| Density | 1.974±0.06 g/cm³ (Predicted) myskinrecipes.comlookchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUPRDLSSLJRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Iodo 4 Trifluoromethyl Pyridine and Its Precursors

Synthetic Routes from Pyridine (B92270) Derivatives

A primary strategy for the synthesis of 2-iodo-4-(trifluoromethyl)pyridine involves the modification of readily available pyridine derivatives. These methods often begin with the introduction of either the trifluoromethyl group or a halogen atom, followed by subsequent transformations to arrive at the target molecule.

Halogenation and Subsequent Trifluoromethylation Sequences

One of the most common industrial methods for producing trifluoromethylpyridines involves a halogenation step followed by a fluorine exchange. nih.govnih.gov This typically starts with a picoline (methylpyridine) precursor. For instance, 3-picoline can be chlorinated to introduce chlorine atoms onto the methyl group, forming a trichloromethyl group. nih.gov This is then followed by a fluorination reaction, often using hydrogen fluoride (B91410) (HF), to replace the chlorine atoms with fluorine, yielding the trifluoromethyl group. nih.govgoogle.com The resulting 4-(trifluoromethyl)pyridine (B1295354) can then be subjected to iodination to introduce an iodine atom at the 2-position, yielding this compound.

The initial chlorination of the picoline can be carried out in the liquid phase. google.com Subsequent fluorination to form the trifluoromethyl group is a critical step. This can be achieved through liquid-phase fluorination with HF under superatmospheric pressure in the presence of a metal halide catalyst. google.comgoogleapis.com Alternatively, vapor-phase fluorination at high temperatures is also a viable, albeit energy-intensive, method. google.comepo.org

Approaches Involving Chlorine-Fluorine Exchange Reactions

The chlorine-fluorine exchange, often referred to as the Halex reaction, is a cornerstone in the synthesis of many fluorinated aromatic compounds, including precursors to this compound. nih.gov This process is particularly important for introducing the trifluoromethyl group. Starting with a trichloromethyl pyridine derivative, the exchange of chlorine for fluorine atoms is typically accomplished using reagents like antimony trifluoride or, more commonly in industrial settings, hydrogen fluoride. nih.gov

This methodology is also applicable for modifying the pyridine ring itself. For example, a fluorine atom on the pyridine ring can be exchanged for a chlorine atom by reacting the fluorinated pyridine with a chlorinating agent at elevated temperatures. google.comepo.org This can be a useful strategy for creating specific chloro-substituted trifluoromethylpyridines. For instance, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) can be converted to 2,3-dichloro-5-(trifluoromethyl)pyridine, a valuable intermediate for agricultural chemicals. google.com The synthesis of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) is a key step, as the chlorine atom can later be substituted to introduce other functionalities or be a precursor for iodination. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity of fluorinated pyridines in nucleophilic aromatic substitution (SNAr) reactions. acs.org

Vapor-Phase Reaction Methodologies for Pyridine Trifluoromethylation

For large-scale industrial production, vapor-phase reactions offer a continuous and efficient method for synthesizing trifluoromethylpyridines. nih.govjst.go.jp This approach often involves the simultaneous chlorination and fluorination of a picoline at high temperatures (over 300°C) over a transition metal-based catalyst, such as iron fluoride. nih.govjst.go.jp This one-step process can directly yield chloro-substituted trifluoromethylpyridines. nih.gov For example, the vapor-phase reaction of 4-picoline with chlorine and anhydrous hydrogen fluoride can produce 2-chloro-4-(trifluoromethyl)pyridine and 2,6-dichloro-4-(trifluoromethyl)pyridine. epo.org

Synthesis via Trifluoromethyl-Containing Building Blocks and Cyclocondensation Reactions

An alternative to modifying an existing pyridine ring is to construct the ring from acyclic precursors that already contain the trifluoromethyl group. nih.govrsc.org This approach, known as cyclocondensation, involves the reaction of a trifluoromethyl-containing building block with other components to form the pyridine ring. nih.govresearchoutreach.org

Commonly used trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and trifluoroacetonitrile. nih.govresearchoutreach.orgacs.org For example, 2-chloro-4-(trifluoromethyl)pyridine can be synthesized by first reacting vinyl n-butyl ether to create 4-butoxy-1,1,1-trifluoro-3-buten-2-one. This intermediate is then reacted with trimethylphosphonoacetate, followed by cyclocondensation to form 2-hydroxy-4-(trifluoromethyl)pyridine, which is subsequently chlorinated to give the desired product. google.com Another example involves the Kröhnke reaction, where 2-trifluoromethyl pyridines are synthesized from chalcones and 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide. researchgate.net

This building block strategy offers a powerful way to create highly substituted and functionally diverse trifluoromethylpyridines. rsc.orgresearchgate.net

Direct Introduction of Trifluoromethyl Group via Organometallic Reagents

The direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring represents a more recent and highly sought-after synthetic strategy. nih.govnih.gov This approach often utilizes organometallic reagents capable of delivering the CF3 group.

One prominent method involves the use of electrophilic trifluoromethylating reagents, such as Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni's reagents (hypervalent iodine(III)-CF3 reagents). nih.govrsc.orgresearchgate.net These reagents can trifluoromethylate a range of nucleophiles, including pyridine derivatives. nih.gov For instance, the palladium-catalyzed ortho-trifluoromethylation of 2-substituted pyridines can be achieved using Umemoto's reagents. nih.gov

Another strategy is the copper-catalyzed trifluoromethylation of iodoarenes, including 2-iodopyridine (B156620). beilstein-journals.orgnih.govnih.gov In this reaction, a copper(I)-CF3 species is generated in situ, which then reacts with the iodo-substituted pyridine to introduce the trifluoromethyl group. nih.govnih.gov This method has been shown to be effective for a variety of heteroaryl iodides, with 2-iodopyridine yielding the corresponding trifluoromethylated product in good yield. beilstein-journals.orgnih.gov The development of novel trifluoromethylating reagents, such as 2-trifluoromethylated benzimidazolines, further expands the scope of this approach. beilstein-journals.orgnih.govnih.gov

Reactivity and Transformational Chemistry of 2 Iodo 4 Trifluoromethyl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-Iodo-4-(trifluoromethyl)pyridine is susceptible to oxidative addition to low-valent transition metal complexes, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille Coupling Analogues)

Palladium catalysts are extensively used to form new carbon-carbon bonds at the 2-position of the pyridine (B92270) ring.

Suzuki-Miyaura Coupling: This reaction couples the iodopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org These reactions are valued for their tolerance of a wide range of functional groups and are often carried out in aqueous or biphasic solvent systems. wikipedia.org The reactivity of the C-I bond is significantly higher than C-Br or C-Cl bonds, allowing for selective couplings. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene. organic-chemistry.orgwikipedia.org The process forms a new carbon-carbon bond and typically exhibits high trans selectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the iodopyridine to Pd(0), migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org

Sonogashira Coupling: This powerful method is used to form a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be performed under mild conditions, such as at room temperature. wikipedia.orgwalisongo.ac.id The higher reactivity of aryl iodides compared to bromides or chlorides allows for selective alkynylation. libretexts.org

Stille Coupling: The Stille reaction couples the iodopyridine with an organotin compound (organostannane). wikipedia.orgresearchgate.net This reaction is catalyzed by palladium and is known for its tolerance of a wide variety of functional groups. uwindsor.ca The mechanism proceeds via oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of additives like CuI can significantly accelerate the reaction rate. harvard.edu

Table 1: Overview of Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl or substituted pyridine |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Stille | Organotin compound | Pd catalyst | Biaryl or substituted pyridine |

Palladium-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination Analogues)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples this compound with a wide variety of amines. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the N-arylated product. wikipedia.org

The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands have been developed to improve reaction rates and expand the substrate scope to include less reactive amines and aryl chlorides. wikipedia.orgnih.gov For instance, the use of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, allowing for the efficient coupling of primary amines. wikipedia.org The reaction conditions can often be tailored for high selectivity, for example, achieving selective amination at the 4-position of 2-fluoro-4-iodopyridine. researchgate.net

Table 2: Example of Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Primary/Secondary Amine | Pd(OAc)₂, Phosphine Ligand | Strong Base (e.g., NaOtBu) | Toluene | 2-Amino-4-(trifluoromethyl)pyridine (B24480) derivative |

Other Transition Metal-Mediated Coupling Processes

While palladium is the most common catalyst, other transition metals like copper are also employed in reactions involving this compound. Copper-catalyzed reactions are particularly important for trifluoromethylation. For example, in situ generated (trifluoromethyl)copper can react with iodopyridines to produce the corresponding trifluoromethylated pyridines. researchgate.net These reactions often utilize reagents like trimethylsilyl-trifluoromethane (TMSCF₃) in the presence of a copper(I) salt and a fluoride (B91410) source. researchgate.netnih.gov Copper catalysis is also effective for the direct trifluoromethylation of C-H bonds under certain conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of both the nitrogen atom and the trifluoromethyl group. youtube.comyoutube.com This activation is most pronounced at the positions ortho and para to the nitrogen atom (C2 and C4). youtube.comstackexchange.com

In SNAr reactions, a nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which lowers the activation energy for the reaction. stackexchange.com The subsequent departure of the leaving group, in this case, the iodide ion, restores the aromaticity of the ring.

While both the 2- and 4-positions are activated, there can be selectivity in these reactions. For pyridinium (B92312) substrates, the reactivity order for leaving groups is often found to be different from the typical "element effect" (F > Cl > Br > I) seen in many SNAr reactions, with iodo-substituents showing comparable reactivity to other halogens. nih.gov The choice of nucleophile and reaction conditions can influence the outcome of the reaction.

Organometallic Reactions and Metalation Strategies

The generation of organometallic intermediates from this compound opens up further avenues for functionalization.

Directed ortho-Metalation and Halogen-Lithium Exchange

Directed ortho-Metalation (DoM): This strategy involves the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). baranlab.orgwikipedia.orgorganic-chemistry.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent position. wikipedia.orgorganic-chemistry.org While the trifluoromethyl group is considered a moderate DMG, the nitrogen atom in the pyridine ring itself can direct metalation. organic-chemistry.orgharvard.edu However, direct lithiation of pyridines can be complicated by the addition of the organolithium reagent to the C=N bond. harvard.edu

Halogen-Lithium Exchange: A more common and efficient method for generating a lithiated pyridine species from this compound is through halogen-lithium exchange. This reaction typically involves treating the iodo-compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The high reactivity of the C-I bond facilitates this exchange, leading to the formation of 2-lithio-4-(trifluoromethyl)pyridine. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position.

Carbon-Hydrogen (C-H) Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For this compound, these methods offer a direct route to introduce aryl, alkenyl, and other functional groups.

Transition metal-catalyzed C-H activation allows for the formation of new carbon-carbon bonds at positions that are typically unreactive. Palladium and ruthenium catalysts have been extensively used for the C-H arylation and alkenylation of pyridine derivatives. beilstein-journals.orgresearchgate.netacs.org These reactions often proceed with high regioselectivity, which can be controlled by the electronic and steric properties of the substituents on the pyridine ring, as well as the choice of catalyst and ligands.

For this compound, remote C-H functionalization would target the C-H bonds at positions C-3, C-5, and C-6. Palladium-catalyzed C-H arylation, for example with aryl halides or aryl triflates, can be directed to specific positions. researchgate.netnih.govrsc.org The presence of the trifluoromethyl group can influence the regioselectivity of these reactions.

The table below summarizes potential remote C-H functionalization reactions for this compound based on established methodologies for related pyridine derivatives.

| Reaction | Catalyst System | Reactant | Potential Product(s) |

| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Bromide | 3-Aryl-2-iodo-4-(trifluoromethyl)pyridine or 5-Aryl-2-iodo-4-(trifluoromethyl)pyridine |

| C-H Alkenylation | [Ru(p-cymene)Cl₂]₂ | Alkene | 6-Alkenyl-2-iodo-4-(trifluoromethyl)pyridine |

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical oxidants or reductants for C-H functionalization. acs.org These reactions can be highly selective and avoid the use of stoichiometric metal oxidants. The electrochemical C-H functionalization of pyridine derivatives has been demonstrated for various transformations, including deuteration and amination. chemrxiv.orgnih.gov

In the context of this compound, electrochemical methods could be employed for C-H amination or trifluoromethylation. chemrxiv.orgresearchgate.net Iodine-mediated electrocatalysis, for instance, has been shown to activate C-H bonds for C-N bond formation. chemrxiv.org This approach could potentially be applied to introduce nitrogen-containing functionalities onto the pyridine ring.

The table below outlines potential electrochemical C-H functionalization reactions for this compound.

| Reaction | Key Reagents/Conditions | Potential Product |

| C-H Amination | Amine source, electrolyte, constant current | Amino-2-iodo-4-(trifluoromethyl)pyridine derivative |

| C-H Deuteration | D₂O, electrolyte, constant current | Deuterated this compound |

Radical Reaction Pathways and Homocoupling Investigations

The iodo-substituent on this compound makes it a suitable substrate for radical reactions. The carbon-iodine bond can be homolytically cleaved under various conditions to generate a pyridyl radical, which can then participate in a range of transformations.

One of the fundamental reactions of aryl iodides is homocoupling to form a biaryl linkage. The Ullmann reaction, a classic method for the copper-mediated coupling of aryl halides, can be employed for the synthesis of symmetric bipyridines. organic-chemistry.org For this compound, an Ullmann-type homocoupling would yield 2,2'-bis(4-(trifluoromethyl)pyridine). This reaction typically requires elevated temperatures and a copper catalyst.

Radical-mediated cyclization reactions involving trifluoromethyl-substituted pyridines have also been reported, highlighting the utility of radical pathways in constructing complex heterocyclic systems. orgsyn.org While direct homocoupling studies on this compound are not extensively detailed, the principles of the Ullmann reaction and other radical coupling methods are well-established and applicable.

The table below shows the expected product from the homocoupling of this compound.

| Reaction | Catalyst/Reagent | Product |

| Ullmann Homocoupling | Copper powder | 2,2'-bis(4-(trifluoromethyl)pyridine) |

Advanced Applications of 2 Iodo 4 Trifluoromethyl Pyridine As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds and Ring Systems

The presence of an iodine atom on the pyridine (B92270) ring makes 2-Iodo-4-(trifluoromethyl)pyridine an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing complex heterocyclic scaffolds and fused ring systems, which are prevalent in many biologically active compounds. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling an organoboron compound with a halide. This compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate novel substituted pyridines. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, facilitates the oxidative addition step in the catalytic cycle. organic-chemistry.orgmdpi.com For instance, the coupling with (hetero)aryl boronic acids can lead to the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. researchgate.netkaust.edu.sa

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |

| 2 | This compound | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products and pharmaceuticals. gold-chemistry.orgscirp.org this compound readily participates in Sonogashira coupling reactions with various terminal alkynes under mild conditions, often employing a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.org This provides a direct route to 2-alkynyl-4-(trifluoromethyl)pyridines, which can be further elaborated into more complex heterocyclic systems like furo[2,3-b]pyridines and thieno[2,3-b]pyridines through subsequent cyclization reactions. nih.govresearchgate.netmdpi.com

Table 2: Representative Sonogashira Coupling Reactions

| Entry | Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | High |

| 2 | This compound | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 60 | Good |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. organic-chemistry.orgwikipedia.orglibretexts.org It allows for the coupling of aryl halides with a wide range of amines, amides, and other nitrogen nucleophiles. The Buchwald-Hartwig amination of this compound provides a direct route to 2-amino-4-(trifluoromethyl)pyridine (B24480) derivatives, which are important intermediates in the synthesis of pharmaceuticals. researchgate.net The reaction often exhibits high functional group tolerance and can be performed under relatively mild conditions. rug.nl

Precursor Synthesis in Organofluorine Chemistry and Novel Fluorinated Compounds

The field of organofluorine chemistry is rapidly expanding due to the unique properties imparted by fluorine atoms in organic molecules. nih.govccspublishing.org.cn this compound serves as an excellent precursor for the synthesis of a variety of novel fluorinated compounds. The trifluoromethyl group is a stable and strongly electron-withdrawing moiety, while the iodo group provides a reactive handle for further chemical modifications.

One key application is the synthesis of more complex trifluoromethyl-substituted heteroaromatics. For example, the Ullmann-type coupling of this compound can be envisioned to produce 4,4'-bis(trifluoromethyl)-2,2'-bipyridine. ossila.com Such bipyridine ligands are of significant interest in coordination chemistry and have applications in catalysis and materials science due to their unique electronic properties. ossila.com

Furthermore, the displacement of the iodo group with other fluorine-containing moieties can lead to the generation of novel organofluorine compounds. While direct fluorination can be challenging, the iodo-substituent allows for transformations that indirectly introduce fluorine or fluorinated alkyl groups. For instance, trifluoromethylation reactions using reagents like trifluoromethylcopper, generated in situ, can be applied to iodopyridines to introduce additional trifluoromethyl groups, although the reactivity can be influenced by the position of the iodo group. researchgate.netbeilstein-journals.org

Utility in Agrochemical and Pharmaceutical Intermediate Synthesis (Synthetic Strategy Focus)

The trifluoromethylpyridine scaffold is a privileged structure in both the agrochemical and pharmaceutical industries. nih.govresearchgate.net A significant number of commercialized pesticides and drugs contain this moiety, highlighting its importance. nih.gov this compound is a key intermediate in the strategic synthesis of these complex molecules.

In agrochemical synthesis, trifluoromethylpyridines are found in herbicides, fungicides, and insecticides. nih.gov For example, the herbicide pyroxsulam (B39247) contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. While not a direct synthesis from the iodo-analogue, the strategic placement of the trifluoromethyl group at the 4-position is crucial for its biological activity. nih.gov The iodo-substituent in this compound offers a versatile entry point for introducing various side chains necessary for herbicidal or insecticidal action through the cross-coupling reactions mentioned previously.

In the pharmaceutical arena, this building block is instrumental in the synthesis of kinase inhibitors and other therapeutic agents. For instance, the core structure of the multi-kinase inhibitor Regorafenib, used in cancer therapy, features a substituted pyridine ring. nih.govrsc.orgresearchgate.net The synthesis of Regorafenib and its analogs often involves the coupling of a substituted pyridine with other aromatic fragments. A synthetic strategy for Regorafenib analogs could involve the use of a 4-amino-3-fluorophenol (B140874) intermediate which is coupled with a picolinamide (B142947) derivative. google.com The strategic use of this compound allows for the introduction of the necessary amine functionalities via Buchwald-Hartwig amination, followed by further elaboration to construct the final complex drug molecule. The trifluoromethyl group in these structures often enhances binding to the target kinase and improves the pharmacokinetic profile of the drug. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Transformations Involving 2-Iodo-4-(trifluoromethyl)pyridine

Kinetic studies offer quantitative insights into the rates of reactions involving this compound, shedding light on the factors that govern its transformations. While comprehensive kinetic data for every reaction of this specific compound is not extensively documented in publicly available literature, kinetic principles from related systems can provide valuable inferences.

For instance, in the context of cross-coupling reactions, the nature of the leaving group is a critical determinant of the reaction rate. In studies of related halo-substituted pyrimidines, it has been observed that the reactivity follows the trend I > Br > Cl. This is attributed to the weaker carbon-iodine bond, which facilitates oxidative addition to a metal catalyst, often the rate-determining step in catalytic cycles. Specifically, in the alkylation of 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one, the corresponding iodomethyl derivative provided a significantly better yield in a shorter reaction time compared to the brominated analog, underscoring the higher reactivity of the iodo-substituent. nih.gov

In trifluoromethylation reactions where an iodopyridine is coupled with a trifluoromethyl source, the electronic properties of the pyridine (B92270) ring play a significant role. The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to influence the reaction kinetics, often by making the pyridine ring more susceptible to nucleophilic attack or by altering the redox potential of the molecule in catalyzed reactions.

| Leaving Group | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Iodomethyl | Refluxing MeCN, 16 h | 87 | Highest yield observed among the tested halogens. |

| Bromomethyl | Refluxing MeCN, 16 h | 80 | Slightly lower yield compared to the iodomethyl derivative. |

Elucidation of Reaction Intermediates and Transition States through Spectroscopic and Computational Methods

The direct observation and characterization of transient species such as reaction intermediates and transition states are paramount for a deep mechanistic understanding. A combination of spectroscopic techniques and computational modeling is often employed to this end.

In reactions involving the transformation of this compound, particularly in organometallic cross-coupling reactions, the formation of organometallic intermediates is a key step. For example, in trifluoromethylation reactions using a copper source, the reactive species is often a (trifluoromethyl)copper complex, generated in situ. researchgate.net This intermediate then reacts with the iodopyridine. The presence of the trifluoromethyl group on the pyridine ring can influence the stability and reactivity of these intermediates.

Computational studies on related systems, such as trifluoromethylated tetrazolo[1,5-a]pyridines, have been instrumental in identifying otherwise elusive reactive intermediates. For instance, the thermal decomposition of these compounds was shown to proceed through ring-expanded cyclic carbodiimides, which were detected in argon matrices at low temperatures. uq.edu.au While not directly involving this compound, these studies highlight the power of computational chemistry in predicting and understanding reaction pathways of complex heterocyclic systems.

For this compound, computational modeling could be used to:

Calculate the energy barriers for different reaction pathways.

Model the structures of transition states in, for example, SNAr or cross-coupling reactions.

Predict the influence of the trifluoromethyl group on the electron density distribution and how this affects the interaction with electrophiles or nucleophiles.

Spectroscopic methods such as NMR can sometimes be used to detect stable intermediates. For instance, in some substitution reactions, Meisenheimer complexes, which are σ-adducts, can be formed as intermediates, and their characteristic NMR spectra can provide evidence for their existence.

Analysis of Substituent Effects on Reactivity and Regioselectivity

The substituents on the pyridine ring, namely the iodo and trifluoromethyl groups, have a profound effect on the reactivity and regioselectivity of this compound.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several consequences for the reactivity of the pyridine ring:

Activation towards Nucleophilic Aromatic Substitution (SNAr): The CF3 group deactivates the ring towards electrophilic attack but strongly activates it towards nucleophilic attack, particularly at the positions ortho and para to it. In the case of this compound, this would enhance the reactivity at the 2- and 6-positions towards nucleophiles.

Increased Acidity: The electron-withdrawing nature of the CF3 group can increase the acidity of any N-H or C-H protons, which can be relevant in certain reaction conditions.

The iodo group, being the most polarizable of the halogens, is an excellent leaving group in both nucleophilic substitution and metal-catalyzed cross-coupling reactions. Its position at C2, ortho to the ring nitrogen, further influences the reactivity.

A study on the trifluoromethylation of substituted iodopyridines using (trifluoromethyl)copper generated a Hammett plot with a reaction parameter (ρ) of +0.56 ± 0.02. researchgate.net The positive value of ρ indicates that the reaction is favored by electron-withdrawing substituents on the pyridine ring. This suggests that the trifluoromethylation proceeds via a nucleophilic-like reactive species, and the electron-withdrawing trifluoromethyl group already present on the ring would facilitate the displacement of the iodo group.

In a different system, the study of substituent effects on the 2,4,6-tridehydropyridinium cation revealed that an electron-withdrawing cyano group diminishes the through-space coupling between radical sites, unlike an electron-donating hydroxyl group which quenches their reactivity. nih.gov While this system is a radical cation and differs significantly from this compound, it illustrates the principle that electron-withdrawing groups can fundamentally alter the electronic structure and reactivity of a pyridine ring.

The interplay between the inductive effect of the trifluoromethyl group and the position of the iodo leaving group dictates the regioselectivity of many reactions. For example, in reactions where a nucleophile is introduced, it will preferentially attack the most electron-deficient positions, which are influenced by the CF3 group.

| Substituent | Electronic Effect | Impact on Reactivity | Example System | Reference |

|---|---|---|---|---|

| -CF3 | Strongly electron-withdrawing | Activates towards nucleophilic attack; Favors reactions with nucleophilic species (positive ρ value). | Trifluoromethylation of iodopyridines | researchgate.net |

| -OH | π-electron-donating | Quenches radical reactivity by enhancing through-space coupling. | 3-hydroxy-2,4,6-tridehydropyridinium cation | nih.gov |

| -CN | Electron-withdrawing | Diminishes through-space coupling between radical sites; increases acidity. | Cyano-substituted 2,4,6-tridehydropyridinium cation | nih.gov |

Computational and Theoretical Studies

Electronic Structure Analysis and Prediction of Reactivity Patterns

The electronic landscape of 2-Iodo-4-(trifluoromethyl)pyridine is characterized by a complex interplay of inductive and resonance effects, which can be elucidated through computational analysis. The pyridine (B92270) nitrogen atom and the trifluoromethyl group (CF3) are strongly electron-withdrawing, while the iodine atom exhibits a dual electronic nature, acting as an electron-withdrawing group through induction and a weak electron-donating group through resonance.

A detailed analysis of the structurally similar molecule, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set, offers valuable insights. researchgate.net The calculated molecular electrostatic potential (MEP) of this analog reveals the distribution of charge, highlighting the electron-deficient (electrophilic) and electron-rich (nucleophilic) regions of the molecule. researchgate.net By analogy, in this compound, the regions around the hydrogen atoms of the pyridine ring are expected to be the most electron-poor, making them susceptible to nucleophilic attack. Conversely, the nitrogen atom and the halogen atom are regions of higher electron density.

The reactivity of the pyridine ring is significantly altered by the substituents. The potent electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr). nih.gov The iodine at the C-2 position further enhances this effect, making this position a prime target for nucleophilic attack. stackexchange.comechemi.com This is because the intermediate formed during nucleophilic attack at the C-2 or C-4 position is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comechemi.com

Frontier molecular orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. For pyridine derivatives, the HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). In this compound, the low-lying LUMO, a consequence of the electron-withdrawing groups, suggests a high susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C6H3F3IN | myskinrecipes.comlookchem.com |

| Molecular Weight | 272.99 g/mol | myskinrecipes.com |

| Density | 1.974 ± 0.06 g/cm³ | myskinrecipes.comlookchem.com |

| pKa | -0.51 ± 0.10 | lookchem.com |

| LogP | 2.705 | lookchem.com |

This table presents predicted data from chemical databases and may not be experimentally verified.

Reaction Mechanism Simulations and Energy Profile Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become an indispensable tool for simulating reaction mechanisms and calculating the energy profiles of chemical transformations involving substituted pyridines. niscair.res.innih.gov For this compound, DFT calculations can be employed to model various reactions, such as nucleophilic aromatic substitution (SNAr), and to determine the transition state energies and activation barriers.

In a typical SNAr reaction, a nucleophile attacks the electron-deficient carbon atom bearing the iodine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is a critical factor in the reaction's feasibility. stackexchange.com DFT calculations can map out the entire reaction coordinate, from reactants to products, including the transition states and intermediates. This provides a detailed understanding of the reaction's kinetics and thermodynamics.

For instance, in the substitution of the iodo group by a nucleophile, DFT can be used to calculate the energy barrier for the formation of the Meisenheimer complex and the subsequent expulsion of the iodide ion. These calculations can also compare the relative energies of different possible reaction pathways, thereby predicting the most likely mechanism.

Prediction of Regioselectivity and Stereoselectivity in Derivatization Reactions

Computational methods are highly effective in predicting the regioselectivity of derivatization reactions of substituted pyridines. For this compound, the primary question of regioselectivity revolves around which position on the pyridine ring will be most reactive towards either nucleophilic or electrophilic attack.

As previously discussed, nucleophilic aromatic substitution is highly favored at the C-2 and C-4 positions of the pyridine ring due to the stabilization of the anionic intermediate by the nitrogen atom. stackexchange.comechemi.com In this compound, both the C-2 and C-4 positions are activated by electron-withdrawing groups. The C-2 position is occupied by a good leaving group (iodine), making it the most probable site for nucleophilic substitution. Computational models can quantify this preference by calculating the activation energies for nucleophilic attack at all possible positions. Methods based on calculating the relative stabilities of the isomeric σ-complex intermediates using DFT have shown to be effective in quantitatively predicting regioisomer distribution in SNAr reactions. researchgate.net

For electrophilic aromatic substitution, the situation is reversed. The strong deactivating effect of the trifluoromethyl group and the pyridine nitrogen makes the ring electron-deficient and generally unreactive towards electrophiles. However, should a reaction occur under forcing conditions, computational analysis of the electron density and the stability of the potential cationic intermediates (Wheland intermediates) would be necessary to predict the site of attack. The least deactivated positions would be the most likely candidates.

Stereoselectivity becomes relevant when the derivatization reaction introduces a new chiral center. While the parent molecule, this compound, is achiral, its reaction with a chiral nucleophile or the introduction of a substituent that makes a neighboring atom a stereocenter would lead to stereoisomers. Computational modeling can be used to predict the stereochemical outcome of such reactions by calculating the energies of the diastereomeric transition states. The pathway with the lower energy transition state will be favored, leading to a predominance of one stereoisomer. Advances in computational chemistry have made it a valuable tool for understanding and predicting the stereoselectivity of organic reactions.

Analytical Methodologies for Chemical Transformations of 2 Iodo 4 Trifluoromethyl Pyridine

Advanced Spectroscopic Techniques for Product Characterization (e.g., 2D NMR, HRMS)

The unambiguous identification of products derived from 2-Iodo-4-(trifluoromethyl)pyridine relies heavily on advanced spectroscopic methods. These techniques provide detailed information about the molecular structure and composition of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional (2D) NMR, is a powerful tool for elucidating the complex structures of pyridine (B92270) derivatives. While basic 1H and 13C NMR provide initial structural information, 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often essential for definitive structure assignment, especially in cases of intricate molecular frameworks. researchgate.netnih.gov These techniques reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively, which is critical for establishing the precise arrangement of atoms in a molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of a reaction product and distinguishing it from other potential isomers or byproducts. Techniques like Electrospray Ionization (ESI)-MS are commonly used to analyze the products of reactions involving pyridine derivatives. nih.gov

| Spectroscopic Technique | Application in Characterizing Derivatives of this compound | Key Information Provided |

| 1D NMR (¹H, ¹³C, ¹⁹F) | Initial structural analysis and confirmation of functional groups. researchgate.netnih.gov | Chemical shifts, coupling constants, and integration values for proton, carbon, and fluorine nuclei. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation and assignment of complex molecules. nih.gov | Through-bond correlations between nuclei, establishing the connectivity of the molecular framework. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of elemental composition. chromatographyonline.com | Precise m/z values, enabling the calculation of molecular formulas. |

Table 1: Advanced Spectroscopic Techniques for Product Characterization

Chromatographic Separation and Analysis for Reaction Monitoring and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for analyzing volatile and thermally stable compounds. It separates components of a mixture in the gas phase, and the mass spectrometer provides identification of the individual components. Pyrolysis-GC-MS, a variation of this technique, can be employed to study the decomposition products of pyridine derivatives at elevated temperatures. chromatographyonline.comchromatographyonline.com The GC-MS method typically involves a capillary column, such as a DB-5MX, and a temperature program to elute the compounds. chromatographyonline.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. It is frequently used to monitor reaction progress by quantifying the disappearance of starting materials and the appearance of products over time. Preparative HPLC can also be utilized for the purification of the desired compounds from a reaction mixture. chromatographyonline.com

| Chromatographic Technique | Primary Application | Typical Experimental Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile reaction products and byproducts; purity assessment. chromatographyonline.comchromatographyonline.com | Capillary column (e.g., Agilent DB-5MX), temperature programming, electron ionization (EI) source. chromatographyonline.comchromatographyonline.com |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity assessment, and preparative purification. chromatographyonline.com | C18 column, UV detection, gradient or isocratic elution with a suitable mobile phase. chromatographyonline.com |

Table 2: Chromatographic Separation and Analysis Techniques

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2-Iodo-4-(trifluoromethyl)pyridine, and how can yield be maximized?

Answer:

The synthesis typically involves halogenation or nucleophilic substitution of pre-functionalized pyridine derivatives. For example, iodination of 4-(trifluoromethyl)pyridine using iodine monochloride (ICl) under controlled temperatures (0–5°C) in dichloromethane can yield the target compound. To maximize yield, stoichiometric ratios of iodinating agents and reaction time must be optimized (e.g., 1.2 equivalents of ICl for 24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic Question: What safety precautions are critical when handling this compound?

Answer:

Due to its iodine content and potential toxicity, researchers must:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Neutralize waste with sodium thiosulfate to deactivate residual iodine .

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Question: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Answer:

The electron-withdrawing trifluoromethyl group directs electrophiles to the meta position relative to itself. However, steric hindrance from the iodine substituent may alter reactivity. Computational modeling (DFT calculations) can predict reactive sites, while experimental validation via competitive reactions (e.g., nitration or sulfonation) under varying conditions (solvent polarity, temperature) helps identify optimal pathways. Monitoring via ¹H/¹⁹F NMR or HPLC-MS is critical for tracking regioselectivity .

Advanced Question: How do solvent polarity and temperature affect cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

Answer:

Polar aprotic solvents (e.g., DMF, THF) enhance solubility and stabilize palladium catalysts, improving reaction efficiency. Elevated temperatures (80–100°C) accelerate coupling but may promote dehalogenation. A study using Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 60°C achieved >80% conversion. Kinetic studies via GC-MS and Arrhenius plots can refine temperature thresholds to balance rate and side reactions .

Basic Question: What analytical techniques are recommended for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution pattern via coupling constants (e.g., J = 5.2 Hz for pyridine protons).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 272.99711 (C₆H₃F₃IN⁺) .

- XRD : Resolve crystallographic data for absolute configuration confirmation .

Advanced Question: How can discrepancies in reported melting points or spectral data for this compound be resolved?

Answer:

Contradictions may arise from impurities or polymorphic forms. Researchers should:

- Recrystallize the compound using solvents like ethanol/water to obtain pure crystals.

- Compare DSC/TGA data to assess thermal stability differences.

- Replicate published synthetic conditions and cross-validate with independent techniques (e.g., FT-IR for functional groups) .

Advanced Question: What strategies mitigate iodine loss during storage or reaction conditions?

Answer:

- Add stabilizing agents like copper iodide (0.1–1 mol%) to reactions to suppress deiodination.

- Avoid prolonged exposure to UV light or strong bases.

- Use inert atmospheres (N₂/Ar) during storage and reactions to prevent oxidative degradation .

Basic Question: What are the key applications of this compound in medicinal chemistry?

Answer:

The iodine atom serves as a versatile handle for late-stage functionalization in drug discovery. Common applications include:

- Building blocks for kinase inhibitors via Suzuki couplings.

- Radioiodination precursors for PET tracer development.

- Incorporation into bioactive scaffolds targeting fluorophilic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.